8-tert-Butyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326810-29-0
Cat. No.: VC11735139
Molecular Formula: C22H32N2O4
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326810-29-0 |
|---|---|
| Molecular Formula | C22H32N2O4 |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 8-tert-butyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C22H32N2O4/c1-21(2,3)16-10-12-22(13-11-16)24(18(14-28-22)20(26)27)19(25)15-6-8-17(9-7-15)23(4)5/h6-9,16,18H,10-14H2,1-5H3,(H,26,27) |
| Standard InChI Key | QZFJYAAFQPVHOU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)N(C)C |
| Canonical SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)N(C)C |
Introduction
Structural Analysis and Molecular Characterization
Core Architecture
The compound features a 1-oxa-4-azaspiro[4.5]decane scaffold, a bicyclic system where an oxygen atom and a nitrogen atom occupy adjacent positions in a spiro-fused ring structure . The tert-butyl group at the 8-position introduces steric bulk, potentially influencing the molecule’s conformational flexibility and intermolecular interactions. The 4-(dimethylamino)benzoyl moiety contributes electron-rich aromatic character, while the carboxylic acid at position 3 enables hydrogen bonding and salt formation .
Table 1: Key Molecular Descriptors
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis typically involves sequential reactions to construct the spirocyclic core, followed by functionalization:
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Spirocycle Formation: Cyclization of a precursor diol or diamine under acidic or basic conditions.
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Benzoylation: Introduction of the 4-(dimethylamino)benzoyl group via Friedel-Crafts acylation or nucleophilic substitution.
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Carboxylic Acid Installation: Oxidation or hydrolysis of a pre-existing ester or nitrile group.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Spirocyclization | H<sub>2</sub>SO<sub>4</sub>, 80°C | Solvent polarity, temperature control |
| Benzoylation | 4-(Dimethylamino)benzoyl chloride, Et<sub>3</sub>N | Stoichiometry, reaction time |
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O/acetone | pH adjustment, temperature |
Challenges in Purification
The compound’s high molecular weight and polarity necessitate advanced purification techniques, such as preparative HPLC or recrystallization from ethanol/water mixtures. Suppliers report typical purity levels of ≥95% for research-grade material .
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to the hydrophobic tert-butyl and aromatic groups.
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LogP: Predicted value of 3.2 ± 0.3 (moderate lipophilicity) .
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pKa: The carboxylic acid group has an estimated pKa of 4.7, enabling salt formation with basic counterions.
Thermal Stability
Differential scanning calorimetry (DSC) data from suppliers indicate a melting point range of 210–215°C with decomposition above 250°C. Storage recommendations specify ambient conditions in sealed containers under inert gas.
| Exposure Route | Protective Measures | First Aid Response |
|---|---|---|
| Inhalation | Use fume hood, respirator | Move to fresh air, seek medical help |
| Skin Contact | Wear nitrile gloves | Wash with soap/water, remove clothing |
| Eye Contact | Safety goggles | Rinse cautiously for 15 minutes |
Environmental Impact
No ecotoxicity data are publicly available, but structural analogs suggest moderate persistence in soil (t<sub>½</sub> ≈ 30–60 days).
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